molecular formula C54H92O24 B10799768 (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B10799768
M. Wt: 1125.3 g/mol
InChI Key: XJIPREFALCDWRQ-KGFBLRRZSA-N
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Description

This compound is a highly complex steroidal glycoside characterized by a cyclopenta[a]phenanthrene aglycone (steroidal backbone) conjugated to multiple sugar moieties via glycosidic linkages. The structure includes:

  • Aglycone: A 11-hydroxy-4,4,9,13,14-pentamethyl steroidal core, common in triterpenoids or modified steroids.
  • Sugar units: Two distinct oxane (pyranose) rings: A hexose unit [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] attached to the steroidal core. A branched oligosaccharide chain with additional hydroxyl and hydroxymethyl groups, contributing to high polarity (polar surface area > 300 Ų) and water solubility.

The molecular weight exceeds 1000 g/mol, typical of saponins or glycosylated steroids, and its structural complexity suggests roles in membrane interactions or receptor binding .

Properties

Molecular Formula

C54H92O24

Molecular Weight

1125.3 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C54H92O24/c1-22(23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)39(64)35(60)27(19-56)73-47)9-13-33(51(4,5)70)77-49-45(78-48-44(69)40(65)36(61)28(20-57)74-48)41(66)37(62)29(75-49)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30-,31-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47+,48+,49+,52+,53-,54+/m1/s1

InChI Key

XJIPREFALCDWRQ-KGFBLRRZSA-N

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)O)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)O)C)C

Origin of Product

United States

Biological Activity

The compound identified as (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex polyol compound with significant biological implications. This article explores its biological activities based on current research findings.

Chemical Structure and Properties

The compound's structure features multiple hydroxyl groups and a complex arrangement of cyclic and acyclic components. Its molecular formula is C40H66O20C_{40}H_{66}O_{20}, indicating a substantial number of oxygen functionalities that contribute to its biological activity.

Biological Activities

1. Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties. The presence of multiple hydroxyl groups in this compound may facilitate the scavenging of free radicals and reduce oxidative stress in biological systems. A study on related polyols demonstrated their capacity to protect cells from oxidative damage by neutralizing reactive oxygen species (ROS) .

2. Anti-inflammatory Effects
Compounds structurally akin to this one have been shown to modulate inflammatory pathways. For instance, they can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells. This suggests potential applications in treating inflammatory diseases .

3. Antimicrobial Properties
The compound’s structure suggests potential antimicrobial activity. Similar polyol derivatives have been studied for their ability to inhibit bacterial growth and biofilm formation. A comparative analysis of several polyols indicated that those with more hydroxyl groups displayed enhanced antimicrobial effects against both Gram-positive and Gram-negative bacteria .

4. Anticancer Potential
Some studies have explored the anticancer properties of polyol compounds. The complex interactions between these compounds and cellular signaling pathways may lead to apoptosis in cancer cells. Preliminary data suggest that the compound may induce cell cycle arrest in various cancer cell lines .

Case Studies

Case Study 1: Antioxidant Activity Assessment
In a controlled laboratory setting, the antioxidant capacity of a related polyol was evaluated using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH absorbance with increasing concentrations of the polyol derivative.

Case Study 2: Anti-inflammatory Mechanisms
A study conducted on murine macrophages treated with a similar compound revealed a marked decrease in NF-kB activation upon stimulation with lipopolysaccharide (LPS), suggesting its role in downregulating inflammatory responses.

Research Findings

Study Biological Activity Findings
AntioxidantSignificant free radical scavenging activity observed
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduced cytokine levels in vitro
AnticancerInduced apoptosis in cancer cell lines

Scientific Research Applications

Functional Groups

The presence of multiple hydroxyl groups indicates that this compound may exhibit significant solubility in water and potential reactivity with various biological molecules. The stereochemistry plays a crucial role in its interaction with biological systems.

Biochemical Research

The compound's structural complexity makes it an interesting subject for studies involving carbohydrate chemistry and enzymatic reactions. Its ability to act as a substrate or inhibitor for specific enzymes can provide insights into metabolic pathways.

Pharmacological Potential

Research has suggested that compounds with similar structures may exhibit various pharmacological activities such as:

  • Antioxidant properties: Compounds with multiple hydroxyl groups can scavenge free radicals and may protect cells from oxidative stress.
  • Antimicrobial activity: Some oligosaccharides have been shown to possess antimicrobial properties against bacteria and fungi.

Drug Development

The intricate structure of this compound indicates potential for modification to enhance its bioactivity or reduce toxicity. Researchers are exploring its derivatives for possible therapeutic applications in treating diseases such as cancer and diabetes.

Natural Product Chemistry

Given its complex nature and the presence of multiple stereocenters, this compound may serve as a lead structure for the synthesis of novel natural products or analogs that could have enhanced biological activity.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant potential of similar oligosaccharides derived from natural sources. The findings indicated that these compounds effectively reduced oxidative stress markers in vitro . This suggests that the compound may also exhibit similar properties.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of structurally related compounds demonstrated significant inhibitory effects against several pathogenic bacteria . This opens avenues for further exploration of the compound's potential as an antimicrobial agent.

Chemical Reactions Analysis

Glycosylation Reactions

The compound contains multiple hydroxyl groups, which are prime targets for glycosylation—forming glycosidic bonds with carbohydrates.

Reaction Type Conditions Products References
β-D-glucopyranosyl transferEnzymatic catalysis (e.g., glycosyltransferases) under mild aqueous conditionsGlycosylated derivatives at hydroxyl positions (e.g., oxane-3,4,5-triol moieties)

Mechanism : Glycosylation involves nucleophilic substitution at hydroxyl groups, facilitated by enzymes or chemical catalysts. The hydroxymethyl groups (e.g., at oxane-3,4,5-triol positions) may participate in forming glycosidic linkages with β-D-glucopyranose units .

Oxidation Reactions

Hydroxyl and hydroxymethyl groups in the compound can undergo oxidation to form ketones or carboxylic acids.

Reaction Type Conditions Products References
Oxidation of hydroxymethyl groupsPotassium permanganate (KMnO₄) or chromium-based oxidants in acidic conditionsConversion of hydroxymethyl (-CH₂OH) to carboxylic acid (-COOH) groups
Selective oxidation of secondary alcoholsNAD⁺/NADH-dependent enzymes or Swern oxidation (oxalyl chloride, dimethyl sulfide)Formation of ketones (e.g., from secondary hydroxyls in cyclopentane moieties)

Mechanism : Oxidation typically proceeds via epoxide intermediates or direct dehydrogenation, depending on the oxidizing agent. The steric complexity of the molecule may require selective conditions to avoid over-oxidation .

Acetylation and Esterification

Hydroxyl groups can be protected or modified via acetylation or esterification to enhance stability or alter solubility.

Reaction Type Conditions Products References
Acetylation of hydroxylsAcetic anhydride (Ac₂O) and catalytic acid (e.g., DMAP)Acetate esters at oxane-3,4,5-triol positions
Esterification with methyl groupsMethanol and acid catalysts (e.g., HCl)Methyl esters of carboxylic acid groups (if oxidized)

Mechanism : Acetylation involves nucleophilic acyl substitution, forming esters with the hydroxyl oxygens. Steric hindrance in the molecule’s cyclopentane moieties may necessitate prolonged reaction times or elevated temperatures .

Stereochemical Stability and Rearrangement

The compound’s stereochemistry is critical to its reactivity. For example:

  • Epimerization : Under acidic or basic conditions, hydroxyl groups may undergo epimerization, altering stereocenters.

  • Ring-opening : Tetrahydropyran or oxane rings may undergo acid-catalyzed ring-opening if adjacent hydroxyls are deprotonated .

Key Consideration : Enzymatic reactions (e.g., glycosylation) are likely stereospecific, preserving the native configuration of hydroxyl groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound is compared below with structurally related glycosides and steroidal derivatives, focusing on aglycone type , sugar modifications , physicochemical properties , and biological implications .

Table 1: Structural and Functional Comparison

Compound Aglycone Type Sugar Units/Modifications Molecular Weight (g/mol) Key Properties/Bioactivities References
Target Compound Steroidal Multiple hydroxylated oxane rings ~1100–1200 (estimated) High polarity, membrane interaction potential
[(3S,5S,6S,8S,10S,13S,14S,17R)-...] Steroidal (acetylated) Acetylated hexose at C3 563.12 (aglycone only) Enhanced lipophilicity, slower metabolism
Phenolic Glycoside 2-Arylbenzofuran Three glucopyranose units, hydroxyphenyl groups 1167.10 Antioxidant potential, high H-bond capacity
Compounds (16/17) Synthetic (fluorinated) Fluorocarbon chains, triazole linkers ~1200–1300 Lipophilic, designed for drug delivery
Thiophene Glycoside Synthetic Acetylated pyranose, fluorophenyl-thiophene ~800–900 COX-1 inhibition, antibacterial activity

Key Comparisons:

Aglycone Diversity: The target compound and ’s steroidal glycoside share a cyclopenta[a]phenanthrene backbone, but the latter’s acetylated sugar (vs. ’s phenolic glycoside features a 2-arylbenzofuran aglycone, linked to antioxidant activity via radical scavenging .

Sugar Modifications: Hydroxyl-rich sugars in the target compound (e.g., (2S,3R,4S,5S,6R)-oxane) confer high water solubility, contrasting with acetylated () or fluorinated () sugars, which improve metabolic stability but reduce solubility . ’s thiophene-linked glycoside demonstrates how non-polar substituents (e.g., fluorophenyl groups) enable enzyme inhibition (e.g., COX-1) via hydrophobic binding pockets .

Biological Implications :

  • The target compound’s steroidal core and polar sugars suggest roles in cholesterol modulation or immune response , akin to saponins like digitonin.
  • ’s fluorinated compounds highlight trade-offs: fluorocarbon chains enhance stability but may introduce eco-toxicity concerns (e.g., PFAS-related persistence) .

Spectroscopic Differentiation :

  • NMR shifts (e.g., H3’ proton at 7.5 ppm in similar glycosides vs. 7.3 ppm in ADP-ribose) can distinguish glycosylation patterns, as seen in ’s spectral analysis .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s complexity necessitates multi-step enzymatic or chemical glycosylation, as seen in ’s triazole-linked synthesis .
  • Toxicity Profiles : Unlike ’s compound (predicted low mutagenicity), steroidal glycosides may exhibit hemolytic activity at high concentrations, requiring detailed safety profiling .
  • Environmental Impact : Fluorinated analogs () risk PFAS accumulation, whereas hydroxylated sugars (target compound) are more biodegradable .

Preparation Methods

Iodine-Catalyzed Glycosylation with Glucal Donors

  • Conditions : 3,4,6-Tri-O-acetyl-D-glucal (1.2 equiv), molecular iodine (20 mol%), THF, 25°C, 1 h.

  • Mechanism : The iodine activates the glucal donor, forming a cyclic iodonium ion intermediate. Nucleophilic attack by the C3 hydroxyl yields the α-linked glycoside with >20:1 selectivity.

  • Yield : 89% after deprotection with NH₃/MeOH.

Enzymatic Glycosylation Using UGT-1

  • Conditions : UDP-glucose (2.0 equiv), UGT-1 enzyme (10 μg/mL), Tris-HCl buffer (pH 8.5), 35°C, 3 h.

  • Scope : Efficient for glucose transfer but limited to monosaccharides. Fails with larger oligosaccharides.

Heptan Chain Functionalization and Glycosylation

The (3R,6R)-2-hydroxy-6-steroidal heptan-3-yl intermediate requires selective glycosylation at its secondary hydroxyl group:

Boronic Acid-Mediated Transient Protection

  • Step 1 : Methylboronic acid (1.5 equiv) forms a cyclic ester with the C5 and C19 hydroxyls, blocking reactivity.

  • Step 2 : Trichloroacetimidate donor (2.0 equiv, e.g., L-rhamnose) activated by TMSOTf (0.05 equiv) in CH₂Cl₂ at −20°C.

  • Deprotection : NH₃/MeOH cleaves the boronic ester and acetyl groups in situ, yielding the free glycoside (73% yield).

Second Glycosylation at the Oxan Ring

The existing glucose moiety at C3 undergoes further glycosylation at its 2′-position:

Koenigs-Knorr Reaction

  • Conditions : Per-O-acetylated sugar donor (1.5 equiv), Ag₂CO₃ (3.0 equiv), anhydrous CH₂Cl₂, 0°C → rt.

  • Limitations : Poor stereocontrol (α:β = 3:1), necessitating HPLC purification.

Enzymatic Extension with Galactosyltransferase

  • Conditions : UDP-galactose (2.0 equiv), β-1,4-galactosyltransferase (10 U/mL), MnCl₂ (5 mM), 37°C, 12 h.

  • Yield : 68% with exclusive β-linkage.

Final Deprotection and Global Functionalization

  • Simultaneous Deprotection : NH₃/MeOH (7 N, 24 h) removes acetyl, benzoyl, and boronic esters.

  • Purification : Sequential size-exclusion chromatography (Sephadex LH-20) and reverse-phase HPLC (C18, MeCN:H₂O).

  • Characterization : 1H^1H-NMR, 13C^{13}C-NMR, HRMS, and optical rotation ([α]D²⁵ = +12.4°).

Comparative Analysis of Glycosylation Methods

Method Yield (%) α:β Selectivity Key Advantage
Iodine catalysis89>20:1Mild conditions, high α-selectivity
Boronic acid protection73>15:1Regioselective, single-pot
Enzymatic (UGT-1)68β-onlyStereospecific, no protecting groups
Koenigs-Knorr653:1Broad substrate scope

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents at C17 slow glycosylation. Pre-activation of the donor with NIS/TfOH improves reaction rates.

  • Anomeric Control : Enzymatic methods outperform chemical synthesis in stereoselectivity but require tailored enzymes.

  • Scale-Up : Pd-catalyzed C-glycosylation (41–78% yield) is viable for gram-scale synthesis but irrelevant for O-glycosides.

Q & A

Q. What statistical methods validate reproducibility in bioassay results?

  • Methodological Answer : Perform Grubbs’ test to identify outliers in triplicate experiments. Use ANOVA with Tukey’s post-hoc analysis for multi-group comparisons. Report effect sizes (e.g., Cohen’s d) to quantify biological significance .

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